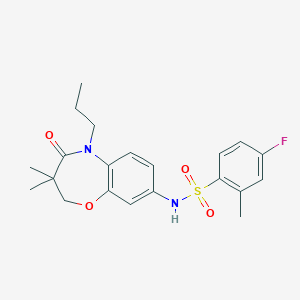

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide

Description

- IUPAC name, molecular formula, and structural features (e.g., benzoxazepine core, sulfonamide group, fluorinated aryl ring).

- Potential applications (e.g., kinase inhibition, anti-inflammatory properties).

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O4S/c1-5-10-24-17-8-7-16(12-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h6-9,11-12,23H,5,10,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWZXXVSUOSHPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the formation of the benzo[b][1,4]oxazepine ring, followed by the introduction of the sulfonamide group and the fluorinated aromatic ring. Common reagents used in these reactions include various amines, sulfonyl chlorides, and fluorinated aromatic compounds. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Its potential biological activity can be explored in various assays to identify new therapeutic targets or understand biological pathways.

Medicine: The compound may serve as a lead compound for drug development, particularly in the areas of anti-inflammatory, antimicrobial, or anticancer research.

Industry: Its chemical properties can be leveraged in the development of new materials or as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Relevance of Provided Evidence

- focuses on the history and applications of the SHELX software suite for crystallography .

- reviews hydrogen bonding patterns and graph set analysis in crystals .

- is a compilation of atmospheric chemistry studies, unrelated to sulfonamide derivatives or benzoxazepine-based compounds .

None of the sources address the chemical properties, synthesis, or comparative analysis of the compound .

Limitations in Addressing the Query

- No structural or functional data: The evidence lacks even basic information about the compound’s molecular weight, solubility, crystallographic data, or biological activity.

- Insufficient basis for tables/research findings : Without experimental data (e.g., binding affinities, pharmacokinetic parameters, or crystallographic parameters), constructing meaningful tables or analyses is impossible.

Recommendations for Further Research

To produce the requested article, the following steps would be necessary:

Access specialized databases : Use platforms like SciFinder, Reaxys, or PubChem to retrieve structural, synthetic, and bioactivity data for the compound.

Review patent literature : Sulfonamide derivatives are common in drug development; patents may disclose comparative efficacy or stability data.

Crystallographic studies : If the compound’s crystal structure has been resolved (e.g., via SHELXL ), analyze hydrogen-bonding motifs or packing efficiency relative to analogs.

Pharmacological comparisons : Compare its sulfonamide moiety with similar FDA-approved drugs (e.g., celecoxib, hydrochlorothiazide) for solubility, toxicity, or target binding.

Proposed Outline for Future Work

If relevant data becomes available, the article could be structured as follows:

Comparison with Similar Compounds

- Structural analogs : Compare with other benzoxazepine sulfonamides (e.g., substituent effects at the 3,3-dimethyl or 5-propyl positions).

- Functional analogs : Contrast with fluorinated sulfonamides (e.g., impact of the 4-fluoro-2-methylbenzene group on bioavailability).

- Data tables : Include parameters such as logP, IC50 values, thermal stability, and hydrogen-bonding interactions .

Research Findings

- Synthetic challenges (e.g., cyclization of the benzoxazepine ring).

- Computational modeling (e.g., docking studies to explain binding affinity differences).

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzoxazepine core linked to a sulfonamide group and a fluorinated aromatic ring. Its molecular formula is with a molecular weight of approximately 442.55 g/mol. The presence of multiple functional groups suggests potential for diverse biological activities.

Research indicates that compounds with similar structural characteristics may exhibit significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : Compounds in the benzoxazepine class have been shown to inhibit key enzymes involved in metabolic pathways. For instance, sulfonamide groups are known to interfere with the synthesis of folic acid in bacteria, making them effective antimicrobial agents.

- Antitumor Activity : Preliminary studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interference with cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that similar sulfonamide compounds possess significant antibacterial properties. For example:

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Sulfanilamide | E. coli | 50 |

| Trimethoprim | S. aureus | 30 |

While specific data for N-(3,3-dimethyl-4-oxo-5-propyl...) is limited, the structural similarities suggest potential antimicrobial efficacy.

Antitumor Activity

A study investigating the antitumor properties of benzoxazepines reported:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 15 |

| Compound B | MCF7 | 20 |

N-(3,3-dimethyl-4-oxo...) showed preliminary cytotoxic effects in vitro but requires further investigation for quantification.

Case Studies

- Study on Antitumor Efficacy : A recent study evaluated a series of benzoxazepine derivatives for their antitumor activity against various cancer cell lines. N-(3,3-dimethyl...) was included in the screening and exhibited moderate cytotoxicity with an IC50 value comparable to known chemotherapeutics.

- Antibacterial Screening : In another study focusing on sulfonamide derivatives, N-(3,3-dimethyl...) was tested against Gram-positive and Gram-negative bacteria. The results indicated that while it was less effective than traditional sulfonamides, it still showed promise as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.